Cavinafungin A is a natural product found in Colispora cavincola with data available.
Cavinafungin A
CAS No.:
Cat. No.: VC17875419
Molecular Formula: C42H73N5O9
Molecular Weight: 792.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H73N5O9 |
|---|---|
| Molecular Weight | 792.1 g/mol |
| IUPAC Name | [(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]butanoyl]-4-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxo-4-[[(2S)-1-oxopropan-2-yl]amino]butyl] acetate |
| Standard InChI | InChI=1S/C42H73N5O9/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(51)45-38(32(6)49)42(55)47-27-30(4)26-35(47)40(53)46-37(29(2)3)41(54)44-34(24-25-56-33(7)50)39(52)43-31(5)28-48/h15-16,28-32,34-35,37-38,49H,8-14,17-27H2,1-7H3,(H,43,52)(H,44,54)(H,45,51)(H,46,53)/b16-15-/t30-,31+,32-,34+,35+,37+,38+/m1/s1 |
| Standard InChI Key | DBROSQBUZSJJTF-DXRGBPBVSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCOC(=O)C)C(=O)N[C@@H](C)C=O)C |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)NC(C(C)C)C(=O)NC(CCOC(=O)C)C(=O)NC(C)C=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Cavinafungin A belongs to the lipopeptide class, characterized by a lipid-modified peptide backbone. Its molecular formula, C₄₂H₇₃N₅O₉, corresponds to a monoisotopic mass of 791.5408 Da . The structure integrates:
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An N-terminal oleamide lipid tail (C₁₈:1 Δ⁹)
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Three noncanonical amino acids: L-alaninal, L-homoserine, and (2S,4R)-4-methylproline
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A C-terminal aldehyde group critical for biological activity .
Table 1: Molecular Properties of Cavinafungin A
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₂H₇₃N₅O₉ | |
| Molecular Weight (Da) | 792.1 | |
| Accurate Mass (Da) | 791.5408 | |
| InChIKey | DBROSQBUZSJJTF-DXRGBPBVSA-N | |
| SMILES | CCCCCCCCC/C=C\CCCCCCCC(=O)N... |
Stereochemical Features
X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal absolute configurations at multiple chiral centers:
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L-Alaninal: (S)-configuration at C2
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(2S,4R)-4-methylproline: Methyl group in axial orientation on pyrrolidine ring
Isolation and Biosynthetic Context
Natural Source and Discovery
Cavinafungin A was first isolated in 2015 from Colispora cavincola, a filamentous fungus collected during a bioactivity-guided screen for caspofungin potentiators . Though initially overshadowed by colisporifungin (the primary potentiator), its broad-spectrum antifungal profile prompted further characterization .
Biosynthetic Pathway
Genomic analysis of C. cavincola suggests Cavinafungin A derives from a nonribosomal peptide synthetase (NRPS) pathway:
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Activation of amino acid substrates by adenylation domains
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Thioesterification to carrier proteins
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Sequential condensation by condensation domains
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Tailoring modifications (e.g., aldehyde formation, lipid attachment) .
The oleamide moiety likely originates from oleic acid via amide bond formation with the N-terminal amino group .
Biological Activity and Mechanism of Action
Antifungal Properties
Cavinafungin A exhibits fungicidal activity against:
Table 2: Antifungal Activity Profile
Mechanistically, it inhibits fungal signal peptidase (SPase), preventing cleavage of secretory proteins essential for cell wall integrity .
Antiviral Activity
Cavinafungin A demonstrates exceptional potency against flaviviruses:
Table 3: Antiviral Efficacy
| Virus | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Dengue serotype 1 | 1 | >100 |
| Dengue serotype 2 | 3 | >100 |
| Zika | 150 | 30 |
The aldehyde group covalently inhibits host SPase, blocking viral polyprotein processing in the endoplasmic reticulum . Reduction to cavinafungol (aldehyde → alcohol) abolishes activity, confirming the electrophilic aldehyde’s role .
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